molecular formula C20H26Cl2Si B8637191 Silane, bis(4-butylphenyl)dichloro- CAS No. 111939-57-2

Silane, bis(4-butylphenyl)dichloro-

Cat. No.: B8637191
CAS No.: 111939-57-2
M. Wt: 365.4 g/mol
InChI Key: DNVXMKXNGVYVRL-UHFFFAOYSA-N
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Description

Silane, bis(4-butylphenyl)dichloro- is an organosilicon compound with the molecular formula $ \text{C}{20}\text{H}{26}\text{Cl}_2\text{Si} $. Its structure comprises a central silicon atom bonded to two chlorine atoms and two 4-butylphenyl groups. The bulky 4-butylphenyl substituents impart steric hindrance, reducing reactivity compared to smaller silanes, while the chlorine atoms enhance electrophilicity. This compound is likely utilized in specialty applications such as polymer cross-linking, surface modification, or as a precursor in organic synthesis.

Properties

CAS No.

111939-57-2

Molecular Formula

C20H26Cl2Si

Molecular Weight

365.4 g/mol

IUPAC Name

bis(4-butylphenyl)-dichlorosilane

InChI

InChI=1S/C20H26Cl2Si/c1-3-5-7-17-9-13-19(14-10-17)23(21,22)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

DNVXMKXNGVYVRL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)CCCC)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Dichlorosilane ([Silane, dichloro-]; CAS 4109-96-0)

  • Structure : SiH$2$Cl$2$.
  • Properties : A flammable gas (STQ: 10,000 lbs) with high reactivity due to minimal steric hindrance and electronegative Cl substituents .
  • Applications : Used in semiconductor manufacturing and chemical vapor deposition.
  • Safety : High flammability and acute toxicity risks; regulated under EPA and CISA guidelines .

Trichlorosilane ([Silane, trichloro-]; CAS 10025-78-2)

  • Structure : SiHCl$_3$.
  • Properties : Volatile flammable liquid (STQ: 10,000 lbs) with greater reactivity than dichlorosilane due to three Cl atoms .
  • Applications : Key intermediate in silicone polymer production and solar-grade silicon purification.
  • Safety : Corrosive and prone to violent hydrolysis; requires stringent storage protocols .

Bis(4-bromophenyl)dimethylsilane

  • Structure : Si(CH$3$)$2$(C$6$H$4$Br)$_2$.
  • Properties : Bromine substituents increase molecular weight and polarizability compared to chlorine analogs. Methyl groups reduce steric bulk relative to butylphenyl .
  • Applications: Silanizing agent for organic-inorganic hybrid materials; used in surface functionalization .
  • Safety: Limited flammability data, but brominated compounds often pose environmental persistence concerns.

Dichlorobenzil ([Ethanedione, bis(4-chlorophenyl)-]; CAS 3457-46-3)

  • Structure : (ClC$6$H$4$)$_2$CO.
  • Properties : Aromatic chlorinated ketone with distinct reactivity (e.g., photodegradation) compared to silanes .
  • Applications : Intermediate in agrochemicals or pharmaceuticals.
  • Safety : Likely toxic due to chlorinated aromatic structure; environmental monitoring recommended .

Comparative Data Table

Compound CAS Number Substituents Physical State Key Applications Reactivity Profile Regulatory STQ (lbs)
Silane, bis(4-butylphenyl)dichloro- Not provided 2 Cl, 2 4-butylphenyl Likely liquid Polymer cross-linking, synthesis Moderate (steric hindrance) Not listed
Dichlorosilane 4109-96-0 2 Cl, 2 H Flammable gas Semiconductor manufacturing High (electrophilic Si center) 10,000
Trichlorosilane 10025-78-2 3 Cl, 1 H Volatile liquid Silicone production Very high (three Cl atoms) 10,000
Bis(4-bromophenyl)dimethylsilane Not provided 2 Br, 2 CH$_3$ Solid/liquid Surface functionalization Low (methyl groups reduce reactivity) Not listed
Dichlorobenzil 3457-46-3 2 Cl, ketone group Solid Agrochemical intermediates Photoreactive Not listed

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